![molecular formula C24H20N2O3S2 B186428 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 6157-60-4](/img/structure/B186428.png)
3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thieno[2,3-d]pyrimidine family and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
作用機序
The exact mechanism of action of 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells. For example, its anti-inflammatory effects may be due to its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
生化学的および生理学的効果
In addition to its anti-inflammatory, anti-cancer, and anti-viral effects, 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been shown to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids, suggesting that it may have potential applications in the treatment of metabolic disorders such as hyperlipidemia and obesity.
実験室実験の利点と制限
One of the advantages of using 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one in lab experiments is its ability to exhibit multiple biological activities, which makes it a promising candidate for the development of new therapeutics. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the scientific research on 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the investigation of its potential applications in the treatment of other diseases, such as cardiovascular disease and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets in cells.
合成法
The synthesis of 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves several steps, including the formation of the thieno[2,3-d]pyrimidine ring system and the introduction of the methoxyphenyl and sulfanyl groups. One of the most common methods for synthesizing this compound involves the reaction of 2-mercapto-4,6-dimethylpyrimidine with 4-methoxyphenacyl bromide in the presence of a base, followed by the reaction of the resulting intermediate with 2-oxo-2-phenylethyl bromide in the presence of a reducing agent.
科学的研究の応用
The potential therapeutic applications of 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one have been investigated in several scientific studies. One study found that this compound exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in human macrophages. Another study found that it exhibited anti-cancer effects by inducing apoptosis in human colon cancer cells. Additionally, this compound has been shown to exhibit anti-viral effects against human cytomegalovirus.
特性
CAS番号 |
6157-60-4 |
|---|---|
製品名 |
3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one |
分子式 |
C24H20N2O3S2 |
分子量 |
448.6 g/mol |
IUPAC名 |
11-(4-methoxyphenyl)-10-phenacylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C24H20N2O3S2/c1-29-17-12-10-16(11-13-17)26-23(28)21-18-8-5-9-20(18)31-22(21)25-24(26)30-14-19(27)15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9,14H2,1H3 |
InChIキー |
QYTMMMYZPIZBPF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CC=C4)SC5=C3CCC5 |
正規SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CC=C4)SC5=C3CCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



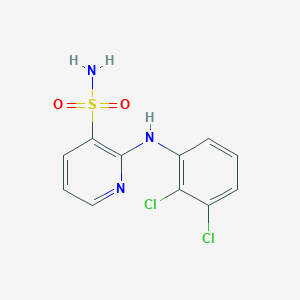



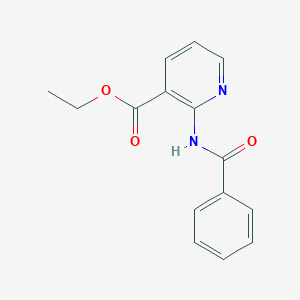
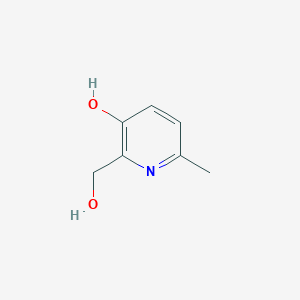
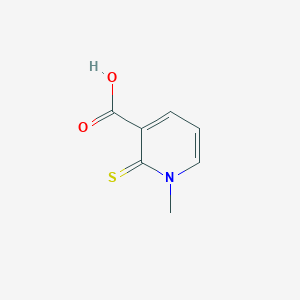

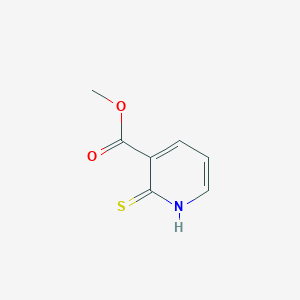


![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)
![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)